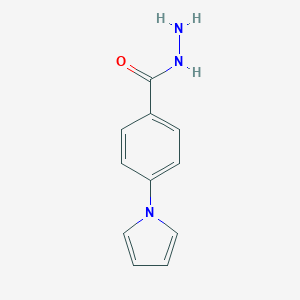

4-(1H-pyrrol-1-yl)benzohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

4-pyrrol-1-ylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSNEVNUORJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397517 | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112575-84-5 | |

| Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Pyrrol 1 Yl Benzohydrazide and Its Structural Analogues

Precursor Synthesis and Derivatization Routes for the Pyrrol-Benzohydrazide Core

The foundational step in the synthesis of this family of compounds is the construction of the 4-(1H-pyrrol-1-yl)benzohydrazide core. This is typically achieved through a two-step process involving the formation of a benzoate (B1203000) intermediate followed by hydrazinolysis.

Synthesis of Ethyl-4-(1H-pyrrol-1-yl)benzoate Intermediates

The key intermediate, ethyl-4-(1H-pyrrol-1-yl)benzoate, is commonly synthesized via the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgorganic-chemistry.org This method involves the reaction of ethyl 4-aminobenzoate (B8803810) (also known as benzocaine) with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran. researchgate.net The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, which facilitates the condensation and subsequent cyclization to form the pyrrole ring attached to the phenyl benzoate backbone. organic-chemistry.orgresearchgate.net

The reaction proceeds as the primary amine of ethyl 4-aminobenzoate attacks the carbonyl groups of the 1,4-dicarbonyl compound (generated in situ from 2,5-dimethoxytetrahydrofuran), leading to the formation of a dihydroxytetrahydropyrrole derivative. wikipedia.org This intermediate then undergoes acid-catalyzed dehydration to yield the aromatic pyrrole ring, resulting in the final product, ethyl-4-(1H-pyrrol-1-yl)benzoate. wikipedia.org

Formation of this compound via Hydrazinolysis

The conversion of the ethyl ester intermediate to the corresponding hydrazide is a straightforward and efficient process known as hydrazinolysis. Ethyl-4-(1H-pyrrol-1-yl)benzoate is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol (B145695). researchgate.netresearchgate.netchemmethod.com The reaction mixture is typically heated under reflux to drive the nucleophilic acyl substitution, where the hydrazine displaces the ethoxy group of the ester to form the stable this compound. researchgate.net This hydrazide serves as a versatile building block for further derivatization. nih.govresearchgate.net

Strategic Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold is readily functionalized at the terminal nitrogen of the hydrazide moiety. This allows for the introduction of a wide array of substituents, leading to the generation of large libraries of compounds with potentially diverse biological activities.

Synthesis of N'-[3-(substituted phenylamino)chloroacetyl]-4-(1H-pyrrol-1-yl)benzohydrazide Derivatives

A notable class of derivatives is synthesized through a multi-step pathway starting from the core hydrazide. The synthesis begins with the acylation of this compound using chloroacetyl chloride. researchgate.net This reaction yields the key intermediate, N'-(2-chloroacetyl)-4-(1H-pyrrol-1-yl)benzohydrazide. researchgate.net

This chloroacetylated intermediate is then subjected to nucleophilic substitution by reacting it with various substituted aromatic amines. researchgate.net The presence of a base, such as triethylamine, facilitates the reaction by neutralizing the hydrogen chloride generated. researchgate.net This final step couples the substituted aniline (B41778) to the acetyl group, displacing the chlorine atom and forming the desired N'-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)benzohydrazide derivatives. researchgate.net This modular approach allows for the systematic variation of the substituted phenyl ring to explore structure-activity relationships.

Generation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide Analogues

A parallel synthetic strategy is employed for analogues featuring a 2,5-dimethyl-substituted pyrrole ring. The core of this series, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide, is coupled with a variety of substituted phenylacetic acids. nih.gov

This amide bond formation is achieved using modern peptide coupling reagents. nih.gov A common method involves using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in an aprotic solvent like N,N-dimethylformamide (DMF). nih.govconnectjournals.com The reaction is typically conducted under cold conditions to minimize side reactions, affording a series of N'-acylated benzohydrazide (B10538) products in good yields. nih.gov

Table 1: Examples of Substituted Phenylacetic Acids Used in the Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide Analogues

| Reactant: Substituted Phenylacetic Acid | Resulting Substituent on Acetyl Moiety |

| Phenylacetic acid | Phenyl |

| 4-Chlorophenylacetic acid | 4-Chlorophenyl |

| 4-Methoxyphenylacetic acid | 4-Methoxyphenyl |

| 3,4-Dichlorophenylacetic acid | 3,4-Dichlorophenyl |

| 2-Naphthylacetic acid | 2-Naphthyl |

This table is illustrative and based on the synthetic strategy described in the literature. nih.gov

Synthesis of Schiff Bases from this compound

The formation of Schiff bases (or hydrazones) is a classic and efficient method for derivatizing the this compound core. This synthetic route involves the condensation reaction between the primary amine of the hydrazide moiety and the carbonyl group of various aldehydes or ketones. researchgate.net

The reaction is typically carried out by refluxing equimolar amounts of the benzohydrazide and the desired carbonyl compound in a suitable solvent, most commonly ethanol. researchgate.net Often, a catalytic amount of a weak acid, such as glacial acetic acid, is added to the mixture to facilitate the dehydration step, leading to the formation of the C=N double bond characteristic of a Schiff base. This method provides a straightforward pathway to a wide range of N'-arylidene or N'-alkylidene benzohydrazide derivatives.

Table 2: Examples of Aldehydes for the Synthesis of Schiff Bases from this compound

| Reactant: Aldehyde | Resulting Schiff Base |

| Benzaldehyde | N'-(phenylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxyphenylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrophenylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide |

| Furan-2-carbaldehyde | N'-(furan-2-ylmethylene)-4-(1H-pyrrol-1-yl)benzohydrazide |

This table represents potential products based on the general synthetic method for Schiff base formation. researchgate.net

Mechanistic Insights into Reaction Pathways and Yield Optimization Strategies

The synthesis of this compound is a multi-step process that relies on established organic chemistry reactions. A common and effective pathway begins with the formation of a 4-(1H-pyrrol-1-yl)benzoate ester, which is then converted to the desired hydrazide.

A primary method for constructing the pyrrole ring attached to the benzene (B151609) moiety is the Paal-Knorr synthesis. This reaction typically involves the condensation of a primary amine, in this case, an aminobenzoate derivative like benzocaine (B179285) (ethyl 4-aminobenzoate), with a 1,4-dicarbonyl compound. A frequently used reagent for this purpose is 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde (B1195056) under acidic conditions, such as in the presence of glacial acetic acid. researchgate.net The mechanism involves the formation of a Schiff base between the primary amine and the dialdehyde, followed by a series of intramolecular cyclization and dehydration steps to yield the stable aromatic pyrrole ring.

Once the ethyl-4-(1H-pyrrol-1-yl)benzoate intermediate is formed, the subsequent step is hydrazinolysis. researchgate.net This is a nucleophilic acyl substitution reaction where the ester is treated with hydrazine hydrate (N₂H₄·H₂O). researchgate.netresearchgate.net The lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the ethoxy group (-OEt) as ethanol and forming the stable this compound. researchgate.net

Yield Optimization Strategies:

Optimizing the yield for this synthetic sequence involves careful control of reaction conditions.

Paal-Knorr Synthesis: The efficiency of the pyrrole formation can be enhanced by using an appropriate acid catalyst and ensuring the removal of water formed during the reaction to drive the equilibrium towards the product. The reaction temperature and time are also critical parameters that need to be optimized for the specific substrates.

Hydrazinolysis: The conversion of the ester to the hydrazide is often a high-yielding step. researchgate.net Using an excess of hydrazine hydrate can ensure the complete consumption of the starting ester. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to reflux to increase the reaction rate. researchgate.net A yield of 80% has been reported for this step. researchgate.net

Synthesis of Analogues: For the synthesis of more complex structural analogues, such as N'-substituted benzohydrazides, coupling agents are frequently employed to facilitate the formation of the new amide bond. For instance, the reaction between this compound and a substituted carboxylic acid can be mediated by coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in a dry polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govconnectjournals.com These conditions promote the formation of an active ester intermediate, which readily reacts with the hydrazide to form the final product in good yields. researchgate.netnih.gov

Characterization Techniques for Structural Elucidation

The unambiguous identification and confirmation of the structure of this compound and its derivatives are accomplished using a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's molecular framework, functional groups, and atomic connectivity. The primary techniques employed are Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.netresearchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3400 - 3200 |

| Amide (N-H) | N-H Stretching | 3300 - 3100 |

| Amide (C=O) | C=O Stretching (Amide I) | 1680 - 1630 |

| Amide (N-H) | N-H Bending (Amide II) | 1640 - 1550 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| Pyrrole Ring | C-H & C-N Stretching | Specific fingerprint region |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives details on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the benzene ring, the pyrrole ring, and the hydrazide moiety.

| Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity |

| Amide (-CONHH ) | ~9.5 - 10.5 | Singlet (broad) |

| Benzene Ring (ortho to C=O) | ~7.8 - 8.0 | Doublet |

| Benzene Ring (ortho to Pyrrole) | ~7.3 - 7.5 | Doublet |

| Pyrrole Ring (H-2, H-5) | ~7.0 - 7.2 | Triplet |

| Pyrrole Ring (H-3, H-4) | ~6.2 - 6.4 | Triplet |

| Amine (-NH₂ ) | ~4.5 - 5.5 | Singlet (broad) |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic).

| Carbon Type | Expected Chemical Shift (δ ppm) |

| Carbonyl (-C =O) | 165 - 175 |

| Benzene Ring (C-1, C-4) | 125 - 145 |

| Benzene Ring (C-2, C-3, C-5, C-6) | 118 - 130 |

| Pyrrole Ring (C-2, C-5) | 115 - 125 |

| Pyrrole Ring (C-3, C-4) | 105 - 115 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₁N₃O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. researchgate.net The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight (Monoisotopic) | 201.0902 g/mol |

| Molecular Weight (Average) | 201.23 g/mol matrixscientific.comscbt.com |

| Expected [M+H]⁺ peak | m/z 202.0975 |

The collective data from these characterization techniques provides a comprehensive and definitive structural elucidation of this compound, ensuring the purity and identity of the synthesized compound. researchgate.netnih.gov

Comprehensive Pharmacological Evaluation of 4 1h Pyrrol 1 Yl Benzohydrazide Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial potential of 4-(1H-pyrrol-1-yl)benzohydrazide derivatives has been widely explored. These compounds have demonstrated inhibitory effects against a range of pathogenic microbes, including bacteria, fungi, and mycobacteria. The structural modifications on the benzohydrazide (B10538) scaffold have been shown to significantly influence the potency and spectrum of their antimicrobial activity.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Derivatives of this compound have shown notable efficacy against various Gram-positive bacteria. In several studies, newly synthesized series of these compounds were tested against strains such as Staphylococcus aureus and Bacillus subtilis. researchgate.netresearchgate.net For instance, a series of N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazide derivatives demonstrated good antibacterial activity, with specific compounds showing significant inhibition. researchgate.net Another study highlighted that a derivative, 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol, exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 mg/mL against Staphylococcus aureus and Enterococcus faecalis. researchgate.net

Similarly, research into 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides revealed potent inhibitory effects against a selection of Gram-positive bacteria, including Streptococcus pneumoniae, Bacillus subtilis, and Bacillus cereus, with MIC values ranging from 5.0 to 33.8 μg/mL. researchgate.net The introduction of a 5-nitrofuran substituent in related 1,3,4-oxadiazoline derivatives resulted in promising activity against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538, with MIC values as low as 7.81 µg/mL. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Bacteria

| Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Staphylococcus aureus | 0.25 mg/mL | researchgate.net |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Enterococcus faecalis | 0.25 mg/mL | researchgate.net |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazide derivatives | Streptococcus pneumoniae, Bacillus subtilis, Bacillus cereus | 5.0-33.8 µg/mL | researchgate.net |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | 7.81 µg/mL | researchgate.net |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | 7.81 µg/mL | researchgate.net |

| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Staphylococcus aureus ATCC 43300 MRSA | 15.62 µg/mL | researchgate.net |

Antibacterial Activity Against Gram-Negative Bacterial Strains

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria. Studies have documented moderate to good inhibitory action against pathogens like Escherichia coli and Klebsiella pneumoniae. researchgate.netresearchgate.net For the derivative 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol, the MIC against Escherichia coli was reported to be 0.5 mg/mL. researchgate.net

In a study of tetrasubstituted pyrroles, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide demonstrated potent inhibition against Gram-negative bacteria including Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa, with MIC values between 5.0 and 33.8 μg/mL. researchgate.net The evaluation of various hydrazone derivatives has also shown promising results, with some compounds exhibiting significant activity against E. coli. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Bacteria

| Derivative | Bacterial Strain | Activity (MIC) | Reference |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | 0.5 mg/mL | researchgate.net |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzohydrazide derivatives | Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa | 5.0-33.8 µg/mL | researchgate.net |

| N1-[2-(substituted phenylamino) acetyl] derivatives | Klebsiella pneumoniae, Escherichia coli | Good activity | researchgate.net |

Antifungal Activity Against Fungal Pathogens

Certain derivatives of this compound have been investigated for their antifungal properties. A study involving a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs reported good antimicrobial activity for twelve compounds, with MIC values ranging from 1–4 μg/mL against tested fungal strains. researchgate.net The synthesis of pyrrole (B145914) analogues of the known antifungal agent bifonazole (B1667052) also yielded compounds with potent activity against Candida albicans and other Candida species. nih.gov Specifically, 1-(α-[4-(1H-pyrrol-1-yl)phenyl]benzyl)-1H-imidazole was identified as a highly active derivative. nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis (H37Rv)

A significant area of investigation for this compound derivatives has been their potential as antitubercular agents. Numerous studies have reported promising activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.netresearchgate.netnih.gov One of the most potent compounds identified from a series was 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol, which showed an MIC of 16 μg/mL. researchgate.net

In another study, a series of N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazide derivatives were synthesized and screened, with several compounds (IVa, IVd, IVg, IVh, IVj, IVl, IVn, IVq, IVr, and IVt) exhibiting good antitubercular activity. researchgate.net Further research on N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives found compounds with high activity, showing MICs of 31.25 μg/mL. ejpmr.com Additionally, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides demonstrated good antitubercular activity with MICs ranging from 0.8 to 25 µg/mL, and one compound displayed the highest activity at an MIC of 0.8 µg/mL. nih.gov

Table 3: Antitubercular Activity of this compound Derivatives Against M. tuberculosis H37Rv

| Derivative Series/Compound | Activity (MIC) | Reference |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 µg/mL | researchgate.net |

| N1-[2-(substituted phenylamino) acetyl] derivatives | Good activity | researchgate.net |

| N′-[3-(substituted phenylamino) chloroacetyl] derivatives (R-2, R-3) | 31.25 µg/mL | ejpmr.com |

| N′-[3-(substituted phenylamino) chloroacetyl] derivatives (R-1, R-4) | 62.5 µg/mL | ejpmr.com |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides | 0.8-25 µg/mL | nih.gov |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that these compounds can act as inhibitors of both enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR). nih.gov InhA is a crucial enzyme in the fatty acid biosynthesis pathway of M. tuberculosis, and its inhibition disrupts the formation of the mycobacterial cell wall. ejpmr.comnih.gov

Computational studies on N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide derivatives showed high binding affinities for the M. tuberculosis enoyl-reductase (InhA) enzyme, supporting their potential as InhA inhibitors. ejpmr.com Similarly, molecular docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides revealed binding interactions with the active sites of both DHFR and InhA, suggesting a dual-inhibitory mechanism. nih.gov

Anticancer and Antiproliferative Potentials

Beyond their antimicrobial effects, derivatives of this compound have emerged as promising candidates for cancer therapy. A drug repurposing study investigated previously synthesized antitubercular pyrrolyl benzohydrazide derivatives for their anticancer potential. mdpi.com

Computational screening identified two compounds, N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) and N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18), as potent inhibitors of Polo-like kinase 1 (PLK1), a key enzyme in cell cycle regulation. mdpi.com Both derivatives were tested in vitro against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. Compound C8, in particular, showed significant antiproliferative activity with lower IC50 values compared to C18. mdpi.com Further investigation revealed that C8 induced significant cell cycle arrest in the G2/M phase and promoted apoptosis in A549 lung cancer cells, with the percentage of apoptotic cells increasing from 6.27% to 60.52%. mdpi.com

Another study on novel pyrrole-based hydrazones also demonstrated their antiproliferative effects. nih.gov These findings underscore the potential of the this compound scaffold as a foundation for developing new anticancer agents. mdpi.comnih.gov

Table 4: In Vitro Anticancer Activity of Selected Pyrrolyl Benzohydrazide Derivatives

| Derivative | Target | Cell Line | Key Finding | Reference |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | PLK1 | A549 (Lung) | Induces G2/M cell cycle arrest and apoptosis | mdpi.com |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) | A549, MCF-7, HepG2 | Potent antiproliferative activity | mdpi.com | |

| N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide (C18) | PLK1 | A549, MCF-7, HepG2 | Antiproliferative activity | mdpi.com |

Cytotoxic Effects on Diverse Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The structural versatility of this scaffold allows for modifications that yield potent activity against various tumor types.

Novel pyrrole-based hydrazones, for instance, have been evaluated for their antiproliferative activity against human melanoma (SH-4) cells. Among the synthesized compounds, a derivative designated as 1C was identified as the most selective and exhibited very good antiproliferative activity with a half-maximal inhibitory concentration (IC50) of 44.63 ± 3.51 μM. nih.gov Another derivative, 1D , also showed notable activity against SH-4 cells. nih.gov

In the context of head and neck squamous cell carcinoma (HNSCC), a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60 , which is structurally related to the benzohydrazide core, showed a significant, dose- and time-dependent reduction in the viability of tongue (CAL 27) and pharynx (FaDu) HNSCC cell lines. mdpi.comnih.gov The EC50 values for RDS 60 were determined to be 10.8 μM for CAL 27 and 12.4 μM for FaDu after 24 hours of treatment, which decreased to 2.5 μM and 2.9 μM, respectively, after 48 hours. mdpi.com

Furthermore, a series of benzohydrazide derivatives incorporating dihydropyrazoles were assessed for their antiproliferative effects. Compound H20 from this series displayed potent activity against four different cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer), with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov

The broad-spectrum anticancer potential is further highlighted by studies on pyrrole-tethered bisbenzoxazole derivatives, which have shown potent activity against the MCF-7 breast cancer cell line. nih.gov Specific compounds from this class, B8, B14, and B18 , exhibited IC50 values approximately 8- to 20-fold lower than the standard therapeutic agent, tamoxifen. nih.gov

Table 1: Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 / EC50 (µM) | Source |

|---|---|---|---|---|

| 1C | SH-4 | Melanoma | 44.63 | nih.gov |

| H20 | A549 | Non-Small Cell Lung | 0.46 | nih.gov |

| H20 | MCF-7 | Breast Cancer | 0.29 | nih.gov |

| H20 | HeLa | Cervical Cancer | 0.15 | nih.gov |

| H20 | HepG2 | Liver Cancer | 0.21 | nih.gov |

| RDS 60 | CAL 27 | Tongue HNSCC | 2.5 (48h) | mdpi.com |

| RDS 60 | FaDu | Pharynx HNSCC | 2.9 (48h) | mdpi.com |

| B8, B14, B18 | MCF-7 | Breast Cancer | ~8-20x more potent than Tamoxifen | nih.gov |

Induction of Apoptosis Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their elimination.

For example, the cytotoxic effect of the pyrrole hydrazone derivative 1C in human melanoma (SH-4) cells was found to correlate with its ability to induce apoptosis. nih.gov Flow cytometry analysis using FITC-Annexin V/PI staining confirmed that treatment with these compounds led to a significant increase in the population of apoptotic cells. nih.gov Specifically, the β-aldehyde derivative 1C was a more potent inducer of early apoptosis compared to other related derivatives. nih.gov

Similarly, the derivative RDS 60 was shown to induce the activation of apoptosis in HNSCC cell lines (CAL 27 and FaDu) following treatment. mdpi.com This apoptotic induction is a consequence of prior cellular events triggered by the compound. Other studies on structurally related benzazole and benzoxazine (B1645224) derivatives have also confirmed their ability to induce apoptosis in tumor cells. esisresearch.org

In breast cancer cells (MCF-7), pyrrole-tethered bisbenzoxazole derivatives were designed as potent apoptosis-inducing agents. nih.gov The most effective compounds, B8, B14, and B18 , were found to trigger early-stage apoptosis, which was mediated by the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov This indicates that these derivatives can initiate a cascade of events culminating in cell death.

Cell Cycle Modulation and Arrest

In addition to inducing apoptosis, derivatives of this compound can modulate the cell cycle, causing arrest at specific checkpoints. This disruption of the normal cell division process prevents cancer cell proliferation and can ultimately lead to cell death.

Studies on pyrrole hydrazone derivatives revealed their significant impact on cell cycle progression in SH-4 melanoma cells. nih.gov The potent derivatives 1C and 1D were found to induce an accumulation of cells in the S phase of the cell cycle. nih.gov Specifically, treatment with these compounds led to a significant increase in the S-phase cell population, from 21% in control cells to 38% for 1C and 46% for 1D , indicating the induction of S-phase arrest. nih.gov

A different mechanism was observed for the derivative RDS 60 in HNSCC cell lines. Treatment with this compound blocked the cell cycle in the G2/M phase. mdpi.com This arrest was associated with the disruption of normal bipolar mitotic spindle formation and a concurrent cytoplasmic accumulation of cyclin B1, a key regulator of the G2/M transition. mdpi.comnih.gov

The ability to arrest the cell cycle is a hallmark of many effective anticancer agents. Research on other related heterocyclic structures, such as benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, has also shown that they can cause cell cycle arrest at the S, G1, and G2 phases in various cancer cell lines, including lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancers. mdpi.com

Enzyme Inhibition in Cancer Pathways (e.g., EGFR Kinase Inhibition)

The anticancer activity of this compound derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell growth and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various tumors. reactionbiology.com

A series of novel benzohydrazide derivatives containing dihydropyrazoles were specifically designed and synthesized as potential EGFR kinase inhibitors. nih.gov Among these, compound H20 emerged as a particularly potent inhibitor, with an IC50 value of 0.08 μM against EGFR. nih.gov This strong enzyme inhibition correlated directly with its powerful antiproliferative activity against several cancer cell lines. nih.gov Molecular docking studies further supported these findings, predicting a favorable binding interaction within the EGFR active site. nih.gov

Beyond EGFR, derivatives of this chemical family have been shown to inhibit other enzymes critical for cancer cell function. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were evaluated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). nih.govconnectjournals.com These enzymes are involved in fatty acid synthesis and nucleotide synthesis, respectively, both of which are essential for rapidly dividing cancer cells. Molecular docking studies confirmed that these compounds could bind effectively to the active sites of both enzymes. nih.gov

Table 2: Enzyme Inhibitory Activity of Benzohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| H20 | EGFR Kinase | 0.08 | nih.gov |

| Various Derivatives | Enoyl ACP Reductase (InhA) | Appreciable Action | nih.gov |

| Various Derivatives | Dihydrofolate Reductase (DHFR) | Appreciable Action | nih.gov |

Selectivity Profile Against Normal Cell Lines

A critical aspect of cancer chemotherapy is selectivity—the ability of a drug to kill cancer cells while sparing normal, healthy cells. Several studies on this compound derivatives have demonstrated a favorable selectivity profile.

In the evaluation of novel pyrrole hydrazones, cytotoxicity was compared between human melanoma cells (SH-4) and non-tumor human keratinocytes (HaCaT). nih.gov The compounds exhibited greater potency against the tumor cells, as indicated by a selectivity index (SI) greater than 1 for all substances. The most selective compound, 1C , had an SI of 3.83, showing it was nearly four times more toxic to melanoma cells than to normal keratinocytes. In contrast, the conventional chemotherapy drug Cisplatin showed an SI of 0.38, indicating higher toxicity towards normal cells. nih.gov

Similarly, the derivative RDS 60 was found to significantly inhibit the replication of HNSCC cell lines without inducing important cytotoxic effects on normal human dermal fibroblasts and human keratinocytes at therapeutic concentrations. mdpi.comnih.gov This selective cytotoxicity is a promising feature for potential therapeutic applications, possibly due to a specific activity on rapidly dividing cancer cells compared to slower-cycling normal cells. mdpi.comnih.gov Additionally, research on certain 1,3,4-oxadiazoline derivatives of the core structure reported that the most promising compounds showed high antimicrobial activity without demonstrating cytotoxicity against normal cell lines. researchgate.net

Table 3: Selectivity of Pyrrole Hydrazone Derivatives

| Compound | IC50 HaCaT (Normal Keratinocytes) (µM) | IC50 SH-4 (Melanoma) (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) | Source |

|---|---|---|---|---|

| 1C | 170.8 ± 1.21 | 44.63 ± 3.51 | 3.83 | nih.gov |

| 1D | >200 | 11.03 ± 0.42 | >18.13 | nih.gov |

| Cisplatin | 11.23 ± 0.33 | 29.54 ± 0.81 | 0.38 | nih.gov |

Neuropharmacological Applications

Beyond oncology, derivatives of this compound have shown significant promise in the field of neuropharmacology, particularly as inhibitors of cholinesterase enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition for Neurodegenerative Disorders

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com Various benzohydrazide and hydrazone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE.

One study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide and found that they produced dual inhibition of both AChE and BChE. mdpi.com The IC50 values ranged from 46.8–137.7 µM for AChE and 19.1–881.1 µM for BChE. mdpi.com Another study on 2-benzoylhydrazine-1-carboxamides also reported dual inhibition, with IC50 values of 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.comresearchgate.net Many of these compounds showed inhibitory activity comparable to or better than the established drug rivastigmine. mdpi.comresearchgate.net

Research into 1,3-diaryl-pyrrole derivatives identified compounds with high selectivity toward BChE over AChE, with the best IC50 value being 1.71 ± 0.087 µM for BChE. researchgate.net This selectivity is considered a valuable therapeutic approach in later stages of Alzheimer's disease, where BChE's role in acetylcholine regulation becomes more prominent. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Benzohydrazide and Pyrrole Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) | Key Findings | Source |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide-hydrazones | AChE | 46.8 - 137.7 | Dual inhibitors, majority stronger against AChE. | mdpi.com |

| BChE | 19.1 - 881.1 | mdpi.com | ||

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 | Dual inhibitors, generally stronger against AChE. | mdpi.comresearchgate.net |

| BChE | ≥ 22 | Activity comparable to or better than rivastigmine. | mdpi.comresearchgate.net | |

| 1,3-Diaryl-pyrrole derivatives | BChE | 1.71 (best) | High selectivity for BChE over AChE. | researchgate.net |

Monoamine Oxidase (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of neurotransmitters, and its inhibition is a key strategy in the management of neurodegenerative disorders such as Parkinson's disease. While specific studies on the MAO-B inhibitory activity of this compound derivatives are not extensively documented in publicly available research, the broader class of pyrrole-containing compounds has shown promise. For instance, N-propargyl-3-pyrrol-1-ylindanamine derivatives, which are analogues of the known MAO-B inhibitor rasagiline, have been synthesized and evaluated for their potential in this area. nih.gov Additionally, various benzylidene hydrazone derivatives have been screened for their in-vitro MAO-B inhibitory activity, suggesting that the hydrazone moiety, a key feature of this compound derivatives, can contribute to this biological effect. nih.gov The exploration of this compound derivatives as MAO-B inhibitors thus represents a promising, albeit underexplored, avenue for research.

Anticonvulsant Activity Evaluation

Epilepsy, a prevalent neurological disorder, necessitates the continued development of novel anticonvulsant therapies. The hydrazone scaffold (-CO-NH-N=CH-) is a recognized pharmacophore in the design of anticonvulsant agents. nih.govnih.govresearchgate.netbohrium.com Research has shown that various hydrazone derivatives exhibit significant anticonvulsant properties in preclinical models. nih.govsaspublishers.com

Pyrrole derivatives have also been identified as a significant group of compounds with strong anticonvulsant properties. nih.gov Specifically, a study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides highlighted the potential of the pyrrole moiety in this therapeutic area. nih.gov

The evaluation of anticonvulsant activity is typically conducted using standardized in vivo models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is used to identify agents that can raise the seizure threshold. saspublishers.comnih.gov While specific data for this compound derivatives in these assays is limited in the available literature, the known anticonvulsant properties of both pyrroles and hydrazones suggest that this class of compounds warrants further investigation.

Other Therapeutic Applications and Bioactivities

Beyond their potential neurological applications, derivatives of this compound have been explored for a range of other therapeutic uses, leveraging the versatile reactivity of the pyrrole and benzohydrazide moieties.

Antioxidant Properties and Radical Scavenging Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key research priority. The antioxidant potential of new chemical entities is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. srce.hrnih.govstuba.sk

A study on a series of new N-pyrrolylhydrazide hydrazones demonstrated their potential as antioxidant agents. srce.hrnih.gov The investigation revealed that these compounds exhibited notable radical scavenging activity in both DPPH and ABTS assays. The antioxidant capacity is often attributed to the hydrogen-donating ability of the hydrazone moiety. researchgate.net

Table 1: Antioxidant Activity of Selected Pyrrole Hydrazone Derivatives

| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) |

|---|---|---|

| 4a | > 100 | 45.3 ± 2.1 |

| 4b | > 100 | 55.2 ± 2.5 |

| 4c | 89.7 ± 4.2 | 30.1 ± 1.4 |

| 4d | 40.5 ± 1.9 | 15.7 ± 0.7 |

| 4e | 65.2 ± 3.1 | 22.4 ± 1.1 |

| 4f | > 100 | 70.8 ± 3.3 |

| Trolox (Standard) | 5.2 ± 0.2 | 2.5 ± 0.1 |

Data adapted from a study on N-pyrrolylhydrazide hydrazones and is intended to be illustrative of the potential of this class of compounds. srce.hrnih.gov

The results from this study suggest that the substitution pattern on the aromatic ring of the hydrazone plays a crucial role in the antioxidant activity. For instance, compound 4d , which contains hydroxyl and methoxy (B1213986) groups, showed the most promising activity. srce.hrnih.govresearchgate.net

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide array of diseases. Hydrazone derivatives have been widely investigated for their anti-inflammatory potential. nih.govnih.govresearchgate.netbohrium.com The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.govebi.ac.ukresearchgate.netnih.govcreative-biolabs.commdpi.com This model allows for the evaluation of a compound's ability to reduce the edematous response to the inflammatory stimulus.

Antileishmanial Activity

Leishmaniasis is a parasitic disease that presents a significant global health challenge. The search for new, effective, and less toxic antileishmanial drugs is ongoing. Hydrazone derivatives have been identified as a class of compounds with potential antileishmanial activity. researchgate.net

While direct studies on this compound derivatives are scarce, research on structurally related compounds provides some insights. For instance, a study on new benzimidazole-triazole derivatives, synthesized from a benzohydrazide precursor, evaluated their in vitro antileishmanial activity against Leishmania tropica. nih.gov Although these compounds did not belong to the pyrrole class, the study underscores the potential of benzohydrazide derivatives in the development of antileishmanial agents. The evaluation of antileishmanial activity typically involves in vitro screening against the promastigote and amastigote stages of various Leishmania species. nih.govnih.govmdpi.commdpi.com

Insecticidal and Nematicidal Activities

The development of new and effective pesticides is crucial for agriculture and public health. While there is a lack of specific studies on the insecticidal and nematicidal activities of this compound derivatives, research on related structures suggests potential in this area. For example, some pyrazole (B372694) derivatives, which are also five-membered nitrogen-containing heterocycles, have been investigated for their fungicidal and nematicidal properties. scilit.com The exploration of this compound derivatives for such applications could be a valuable area for future research.

Laccase Enzyme Inhibition

Research into the laccase enzyme inhibitory potential of this compound and its derivatives is an emerging area of study. Laccases are copper-containing enzymes that play a crucial role in various biological processes, including lignin (B12514952) degradation in fungi. Inhibition of laccase is a target for the development of antifungal agents, particularly against plant pathogens. While the broader classes of benzohydrazides and pyrrole-containing compounds have been investigated for their enzyme inhibitory properties, specific data on the laccase inhibitory activity of this compound itself is not extensively documented in publicly available scientific literature.

Studies on related compounds, such as various hydrazide-hydrazone derivatives, have shown that this chemical scaffold can be effective in inhibiting laccase. For instance, research on other benzohydrazide derivatives has identified compounds with significant inhibitory activity against laccase, suggesting that the benzohydrazide moiety can serve as a valuable pharmacophore for the design of laccase inhibitors. These studies often explore how different substituents on the aromatic rings influence the inhibitory potency.

Similarly, pyrrole derivatives have been a subject of interest in medicinal chemistry due to their diverse biological activities, which include enzyme inhibition. The pyrrole ring is a key component in many bioactive molecules, and its incorporation into various structures is a common strategy in drug discovery.

However, a direct investigation into the laccase inhibitory profile of this compound, including detailed research findings and specific inhibitory concentrations (e.g., IC₅₀ values), is not available in the reviewed literature. Further research is required to isolate and characterize the specific laccase inhibitory effects of this compound and its derivatives to understand their structure-activity relationships and potential applications as enzyme inhibitors.

Data on Laccase Enzyme Inhibition of this compound is not available in the reviewed scientific literature.

Elucidation of Structure Activity Relationships Sar for 4 1h Pyrrol 1 Yl Benzohydrazide Derivatives

Influence of Pyrrole (B145914) Ring Substituents on Biological Efficacy

The pyrrole ring is a key structural feature of 4-(1H-pyrrol-1-yl)benzohydrazide, and its substitution pattern plays a significant role in modulating biological efficacy. The electronic properties of the pyrrole ring are thought to be favorable for interactions with biological targets. nih.gov

Research has shown that the introduction of methyl groups at the 2 and 5 positions of the pyrrole ring can have a pronounced effect on the compound's activity. For instance, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their antibacterial and antitubercular properties. nih.gov The presence of these dimethyl substituents was a common feature in compounds that exhibited appreciable inhibitory action against enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov This suggests that the steric and electronic effects of these methyl groups contribute positively to the binding affinity of the compounds to their target enzymes.

The enhanced activity of the 2,5-dimethylated analogs can be attributed to several factors. The methyl groups are electron-donating, which can increase the electron density of the pyrrole ring, potentially enhancing its interaction with electron-deficient pockets in the target protein. Furthermore, the steric bulk of the methyl groups can orient the molecule within the active site in a more favorable conformation for binding.

| Compound | Pyrrole Substitution | Biological Activity | Reference |

| This compound | Unsubstituted | Baseline activity | researchgate.net |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | 2,5-dimethyl | Enhanced antibacterial and antitubercular activity | nih.gov |

Role of Benzohydrazide (B10538) Moiety Modifications in Modulating Activity

The benzohydrazide moiety is a critical component of the this compound scaffold, and its modification has been a key strategy in the development of new analogs with improved activity. The hydrazide-hydrazone functional group (-CO-NH-N=) is a recognized pharmacophore with a wide range of biological activities. researchgate.net

One common modification involves the condensation of the benzohydrazide with various aldehydes and ketones to form hydrazones. This introduces a diverse range of substituents at the terminal nitrogen of the hydrazide. For example, the synthesis of N'-[(substituted)methylene]benzohydrazides has led to compounds with significant antibacterial and antifungal activities. thepharmajournal.com

Another strategy involves the cyclization of the hydrazide into five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. The conversion of this compound into 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol resulted in a compound with notable antitubercular activity. researchgate.netnih.gov This indicates that the rigidified conformation and the specific electronic properties of the oxadiazole ring are beneficial for this particular biological activity.

Furthermore, acylation of the terminal nitrogen of the benzohydrazide with substituted phenoxyacetyl groups has been explored. A series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 2,5-dimethylpyrrol-1-yl counterparts were synthesized and shown to be dual inhibitors of enoyl ACP reductase and DHFR. researchgate.net

| Modification | Resulting Structure | Observed Bioactivity | Reference |

| Condensation with aldehydes/ketones | Hydrazones | Antibacterial, Antifungal | thepharmajournal.com |

| Cyclization | 1,3,4-Oxadiazoles, 1,2,4-Triazoles | Antitubercular | researchgate.netnih.gov |

| Acylation with substituted phenoxyacetyl groups | N'-acylbenzohydrazides | Dual inhibition of enoyl ACP reductase and DHFR | researchgate.net |

Impact of Linker and Terminal Substituents on Pharmacological Profiles

The introduction of a linker between the 4-(1H-pyrrol-1-yl)phenyl core and a terminal substituent offers another avenue for modulating the pharmacological profile of these compounds. The nature of the linker and the terminal group can influence properties such as solubility, cell permeability, and target-binding affinity.

For instance, in a series of N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides, an ether linkage and an acetyl group were used to connect the core structure to a substituted benzoic acid moiety. connectjournals.com This design strategy allows for the exploration of a wider chemical space and the fine-tuning of the molecule's properties. The substituents on the terminal benzoic acid can be varied to optimize interactions with the target protein.

The flexibility and length of the linker are also critical. While not specifically detailed for this compound derivatives in the provided context, general principles of medicinal chemistry suggest that a flexible linker can allow the molecule to adopt an optimal conformation for binding, whereas a more rigid linker can pre-organize the molecule in a favorable conformation, reducing the entropic penalty of binding. nih.gov

| Linker Type | Terminal Substituent | Potential Impact | Reference |

| Ether-acetyl | Substituted benzoic acid | Modulation of solubility, permeability, and target binding | connectjournals.com |

| Flexible aliphatic chains | Various functional groups | Allows for conformational flexibility in binding | nih.gov |

| Rigid linkers (e.g., containing rings) | Various functional groups | Pre-organizes the molecule for binding | nih.gov |

Identification of Key Pharmacophoric Features for Specific Bioactivities

Based on the structure-activity relationship studies, several key pharmacophoric features have been identified for the specific bioactivities of this compound derivatives.

For antitubercular activity , the following features appear to be important:

The 4-(1H-pyrrol-1-yl)phenyl core structure serves as a crucial scaffold.

The presence of a hydrazide or a bioisosteric equivalent such as a 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) ring is often associated with potent activity. researchgate.netnih.gov

Specific substitutions on the terminal part of the molecule, introduced through the hydrazide moiety, can significantly enhance potency.

For antibacterial activity , particularly against a broad spectrum of bacteria, the key pharmacophoric elements include:

The 2,5-dimethyl-1H-pyrrol-1-yl group, which appears to enhance activity compared to the unsubstituted pyrrole. nih.gov

The benzohydrazide moiety , which can be derivatized to form hydrazones or acylated to interact with specific enzyme targets like DHFR and enoyl ACP reductase. researchgate.netnih.gov

The presence of a hydrogen bond donor/acceptor system within the hydrazide or its derivatives is likely crucial for interacting with target enzymes. researchgate.net

Molecular docking studies have further corroborated these findings by showing that these compounds can fit into the active sites of enzymes like DHFR and enoyl ACP reductase, forming key interactions with amino acid residues. nih.gov The pyrrole ring often engages in favorable electronic interactions, while the hydrazide portion forms hydrogen bonds with the protein. nih.gov

| Bioactivity | Key Pharmacophoric Features | Supporting Evidence | Reference |

| Antitubercular | 4-(1H-pyrrol-1-yl)phenyl core, Hydrazide or bioisostere (oxadiazole, triazole) | Synthesis and screening of analogs | researchgate.netnih.gov |

| Antibacterial | 2,5-dimethyl-1H-pyrrol-1-yl group, Derivatized benzohydrazide (hydrazone, acylhydrazide) | Evaluation against various bacterial strains and enzymes | researchgate.netnih.gov |

Advanced Computational Chemistry and in Silico Modeling in 4 1h Pyrrol 1 Yl Benzohydrazide Research

Molecular Docking Simulations for Target Identification and Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 4-(1H-pyrrol-1-yl)benzohydrazide, to the active site of a protein target.

Evaluation of Binding Interactions with Microbial Proteins

Molecular docking studies have been instrumental in identifying and validating the microbial protein targets of this compound derivatives, particularly in the context of antitubercular drug discovery. Research has focused on enzymes that are crucial for the survival of Mycobacterium tuberculosis (Mtb).

Key microbial targets for derivatives like N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides include enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). researchgate.netnih.gov InhA is a vital enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), and DHFR is essential for the synthesis of nucleic acids and amino acids. nih.gov

Docking analyses of these derivatives into the active sites of InhA and DHFR have revealed key binding interactions. For instance, studies on a series of N’-(2-(substituted)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides showed that these molecules could fit into the binding pockets of both enzymes, suggesting a dual-inhibitor mechanism. nih.gov The interactions typically involve hydrogen bonds between the hydrazide moiety and amino acid residues in the active site, as well as hydrophobic interactions involving the pyrrole (B145914) and phenyl rings. nih.gov The consensus docking scores, which represent the binding affinity, for some of these derivatives have been found to be in a favorable range of 4.44 to 6.73, indicating a strong potential for enzyme inhibition. nih.gov

| Derivative Class | Protein Target (PDB ID) | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| N’-(substituted phenoxyacetyl) benzohydrazides | Enoyl ACP Reductase (InhA) | Not Specified | Binding interactions at active site | researchgate.net |

| N’-(substituted phenoxyacetyl) benzohydrazides | Dihydrofolate Reductase (DHFR) | Not Specified | Binding interactions at active site | researchgate.net |

| N’-(substituted acetyl) benzohydrazides | DHFR from M. tuberculosis (1DF7) | ARG60, ARG32, GLN28 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

Assessment of Ligand-Receptor Interactions in Cancer Biology

The exploration of this compound and its analogs in cancer biology is an emerging field. While direct docking studies on the parent compound against cancer targets are limited, research on related structures provides valuable insights. For example, derivatives of pyrazole (B372694), another five-membered heterocyclic ring, have been docked against protein kinases like VEGFR-2, Aurora A, and CDK2, which are crucial in cancer cell proliferation and signaling. nih.gov These studies demonstrate that heterocyclic compounds can effectively bind to the ATP-binding pocket of kinases, forming hydrogen bonds and hydrophobic interactions that are key to their inhibitory activity. nih.gov

This suggests that the this compound scaffold could be a promising starting point for designing novel kinase inhibitors for cancer therapy. Future molecular docking studies are needed to explore the binding of this specific compound and its derivatives to various cancer-related proteins, such as tyrosine kinases, cyclin-dependent kinases, and anti-apoptotic proteins.

Prediction of Binding Modes with Neurodegenerative Disease Targets

In the context of neurodegenerative diseases such as Alzheimer's, multi-target agents are considered a promising therapeutic strategy. Although research on the parent this compound is sparse, studies on novel pyrrole-based hydrazide-hydrazone derivatives have shown potential. nih.gov

Molecular docking simulations of these derivatives have been performed against key enzymes implicated in Alzheimer's disease, namely monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov The results indicated that these compounds could act as selective MAO-B inhibitors and moderate AChE inhibitors. nih.gov The docking poses revealed that the pyrrole core and the hydrazone linkage are crucial for fitting into the active sites of these enzymes, establishing critical interactions with amino acid residues that lead to their inhibition. nih.gov This highlights the potential of the pyrrole-hydrazide scaffold as a basis for developing multi-target agents for complex neurological disorders.

| Derivative Class | Protein Target | Predicted Activity | Significance in Disease | Reference |

|---|---|---|---|---|

| Pyrrole-based hydrazide-hydrazones | Monoamine Oxidase B (MAO-B) | Selective Inhibitor (IC50 in nM range) | Regulates neurotransmitter levels | nih.gov |

| Pyrrole-based hydrazide-hydrazones | Acetylcholinesterase (AChE) | Moderate Inhibitor | Breaks down acetylcholine (B1216132) | nih.gov |

Analysis of Active Conformations and Binding Poses

The analysis of active conformations and binding poses from molecular docking simulations is critical for understanding structure-activity relationships (SAR). For this compound derivatives targeting microbial enzymes, docking studies reveal that the molecules adopt specific conformations to maximize interactions within the enzyme's active site. nih.gov

The peptide linkage (-C=O-NH-) and the imine linkage (-C=N-) in related Schiff base derivatives are often pivotal for forming hydrogen bonds with the protein backbone or key residues. nih.gov The planarity of the pyrrole ring and the connected phenyl ring allows for favorable π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The various substituents on the phenyl rings can further modulate the binding affinity and specificity by occupying different sub-pockets within the active site. These detailed conformational analyses provide a structural basis for the observed biological activity and guide the design of new analogs with improved potency and target selectivity.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of a molecule. These calculations are used to analyze the electronic structure, reactivity, and spectroscopic properties of compounds like this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

While specific DFT studies on the parent this compound are not widely published, the principles can be understood from analyses of related molecules. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules designed as bioactive agents, a smaller HOMO-LUMO gap often correlates with higher reactivity and potential for interaction with biological targets. nih.gov

Assessment of Molecular Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in assessing the molecular reactivity of this compound derivatives. These methods are used to determine a range of global reactivity descriptors that illuminate the molecule's electronic structure, stability, and potential for interaction.

Detailed Research Findings: Key descriptors calculated for this class of compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's capacity to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy gap (ΔE = E_LUMO - E_HOMO) between these frontier orbitals is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Other important calculated parameters are:

Electronegativity (χ): Measures the molecule's power to attract electrons.

Global Hardness (η): Quantifies the resistance to change in its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes during a reaction.

These descriptors are crucial for predicting the most likely sites for electrophilic and nucleophilic attacks, thereby guiding structural modifications to enhance desired biological activities.

| Descriptor | Symbol | Significance in Drug Design |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Indicates electron-donating ability; relates to reactivity. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Indicates electron-accepting ability; relates to reactivity. |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and kinetic stability. |

| Global Hardness | η | Measures resistance to deformation of the electron cloud. |

| Global Softness | S | Reciprocal of hardness; indicates reactivity. |

| Electronegativity | χ | Describes the ability to attract electrons. |

Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.net The structure of this compound, featuring a potential donor-π-acceptor framework, makes it and its derivatives candidates for NLO materials.

Detailed Research Findings: Computational studies are employed to predict the NLO response of these molecules. A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Ab initio calculations can determine this property, providing insight into a molecule's potential for applications like second-harmonic generation (SHG). researchgate.netsoton.ac.uk For pyrrole-containing systems, such as (N-alkylpyrrol-2-yl)squaraine derivatives, SHG activity has been demonstrated. soton.ac.uk Research has also shown that combining organic ligands with metallic nanoclusters can significantly enhance third-order NLO effects. rsc.org These computational predictions guide the synthesis of novel materials with optimized NLO characteristics for advanced technological uses. researchgate.net

| Parameter | Symbol | Relevance |

|---|---|---|

| First-Order Hyperpolarizability | β | Measures the second-order NLO response of a molecule. |

| Effective SHG Coefficient | d_eff | Indicates efficiency in second-harmonic generation. soton.ac.uk |

| Third-Order NLO Susceptibility | χ(3) | Quantifies the third-order NLO response, important for optical switching. rsc.org |

Pharmacokinetic and Pharmacodynamic (ADME/T) Predictions

In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a cornerstone of modern drug discovery, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles. For this compound and its analogs, web-based tools like SwissADME are frequently used to evaluate these properties. nih.govmasjaps.com

Absorption, Distribution, Metabolism, and Excretion Profiling

Detailed Research Findings: Computational studies on derivatives of this compound consistently predict favorable absorption properties. connectjournals.comconnectjournals.com The molecules are generally predicted to have high gastrointestinal (GI) absorption, a critical feature for orally administered drugs. masjaps.comijcrt.org Metabolism predictions focus on interactions with the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for anticipating potential drug-drug interactions. masjaps.com

Blood-Brain Barrier Permeability Assessment

Detailed Research Findings: The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor, determining its suitability for treating central nervous system (CNS) disorders or, conversely, its potential for CNS-related side effects. In silico models, such as the BOILED-Egg model integrated into the SwissADME platform, are used to predict BBB permeability. masjaps.com Studies on pyrrole analogues indicate that many derivatives are predicted to permeate the BBB, suggesting their potential for interacting with targets in the central nervous system. ijcrt.org This predictive assessment is vital for guiding the design of compounds with the desired CNS penetration profile.

Bioavailability Scores and Drug-Likeness Criteria

Detailed Research Findings: Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with known drugs. The most famous set of rules is Lipinski's Rule of Five. Studies on derivatives of this compound and related structures show that they generally exhibit good drug-like characteristics and comply with Lipinski's rules. ijcrt.orgresearchgate.net The bioavailability score, which combines multiple property predictions, is also calculated. For many synthesized analogs, this score is favorable, indicating a good probability of the compound having adequate oral bioavailability. ijcrt.org

| Parameter | Predicted Outcome/Finding | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High masjaps.comijcrt.org | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Permeation | Yes (for many analogs) ijcrt.org | Suggests potential for CNS activity. |

| CYP Inhibition | No inhibition predicted for major isoforms masjaps.com | Lower risk of metabolic drug-drug interactions. |

| Lipinski's Rule of Five | Generally compliant ijcrt.orgresearchgate.net | Compound has drug-like physicochemical properties. |

| Bioavailability Score | Good ijcrt.org | High likelihood of possessing favorable pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Detailed Research Findings: For derivatives of this compound, both 2D and 3D-QSAR studies have been instrumental, particularly in the development of new antitubercular agents. researchgate.netresearchgate.net These models are built using a series of synthesized analogs with known biological activity against a specific target, such as the enoyl-ACP reductase enzyme in Mycobacterium tuberculosis. researchgate.net

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create a 3D model that relates the steric and electrostatic fields of the molecules to their activity. researchgate.net These models provide a visual and quantitative understanding of the structure-activity relationship, highlighting regions of the molecule where modifications (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) are likely to enhance or diminish biological potency. The insights gained from QSAR models are invaluable for the rational design and optimization of lead compounds, guiding the synthesis of new derivatives with improved efficacy. researchgate.net

Preclinical Safety Assessment and Toxicological Profile of Hydrazide and Pyrrole Derived Compounds

Acute Toxicity Studies of Related Hydrazide and Hydrazone Derivatives

Acute toxicity studies are fundamental in the initial safety assessment of chemical compounds, providing information on the potential adverse effects of a single, high-dose exposure. For hydrazide and hydrazone derivatives, these studies are essential to determine their intrinsic toxicity.

Initial investigations into hydrazide-hydrazone derivatives suggest that many exhibit low acute toxicity, with lethal doses often being significantly higher than therapeutically effective doses. tpcj.org However, the broader class of hydrazines, which includes hydrazine (B178648) itself and its alkylated derivatives like monomethylhydrazine and 1,1-dimethylhydrazine, is known for its high toxicity. researchgate.netoup.com Acute exposure to these compounds can lead to severe health effects, including significant soft tissue injury, pulmonary damage, seizures, and even death. researchgate.netoup.com The neurotoxic properties of hydrazines are a particular concern, with presentations varying based on the specific compound and the dose of exposure. oup.comdtic.mil Animal studies have been crucial in characterizing these acute toxic effects, as human data is often limited to rare cases of accidental exposure. researchgate.netoup.com For instance, skin exposure in animal models resulted in rapid erythema, progressing to papules, edema, and severe chemical burns. oup.com

It is important to note that the toxicity can be influenced by the molecular structure. The formation of hydrazones from pyridoxal (B1214274) and substituted hydrazines can result in compounds that are even more toxic than the parent alkylhydrazines, suggesting that the mechanism of action involves interaction with essential biological molecules like pyridoxal. dtic.mil

Summary of Acute Toxicity Findings for Hydrazine Derivatives

| Compound Class | Key Acute Toxicity Findings | Primary Organ Systems Affected | Reference |

|---|---|---|---|

| Hydrazide-Hydrazone Derivatives | Generally low acute toxicity reported in some studies. | Varies depending on specific structure. | tpcj.org |

| Hydrazine and Alkylated Derivatives (e.g., Monomethylhydrazine) | High toxicity; can cause soft tissue and pulmonary injury, seizures, coma, and death. | Central Nervous System, Respiratory System, Skin. | researchgate.netoup.com |

| Pyridoxal Hydrazones | May be more toxic than the parent hydrazine compounds. | Central Nervous System (implicated via interaction with pyridoxal). | dtic.mil |

Subchronic and Chronic Toxicity Investigations

While acute studies highlight immediate risks, subchronic and chronic toxicity investigations are crucial for understanding the effects of prolonged or repeated exposure, which is more representative of therapeutic use. tpcj.org These studies involve administering the compound to animal models over an extended period, typically 90 days for subchronic studies, to monitor for long-term adverse reactions. tpcj.orgnih.gov

Key endpoints in these investigations include changes in body weight, food and water consumption, hematology, clinical chemistry, and histopathological analysis of various organs. tpcj.orgnih.gov For hydrazide-hydrazone derivatives, these studies help to delineate the compound's safety margin and identify potential target organs for toxicity. tpcj.org

For example, a 90-day oral gavage study in rats with a dearomatized hydrocarbon solvent resulted in liver enlargement and centrilobular hypertrophy, which were considered adaptive changes due to microsomal enzyme induction. nih.gov However, at higher doses, elevations in liver enzymes like alanine (B10760859) aminotransferase (ALT) and total bilirubin (B190676) suggested potential hepatobiliary effects. nih.gov Such studies are essential for establishing a No-Observed-Adverse-Effect Level (NOAEL) or deriving a Benchmark Dose (BMD) for risk assessment. nih.gov

Organ-Specific Toxicity Considerations

The liver, kidneys, and hematopoietic system are often susceptible to the toxic effects of xenobiotics due to their roles in metabolism, excretion, and cell production. toxmsdt.com

Hepatotoxicity: The liver is a primary target for toxicity from many hydrazide and pyrrole-containing compounds. toxmsdt.com Hydrazine derivatives are known to be hepatotoxic. toxmsdt.com This is largely due to the liver's central role in metabolizing foreign compounds, which can lead to the formation of reactive metabolites that cause cellular damage. toxmsdt.comnih.gov Forms of liver injury include steatosis (fatty liver), hepatitis (inflammation), necrosis (cell death), and cholestasis (bile flow obstruction). toxmsdt.com Pyrrolizidine (B1209537) alkaloids, for instance, are well-known hepatotoxins whose toxicity is initiated by the metabolic formation of reactive pyrrolic metabolites that bind to cellular proteins, leading to liver injury. nih.gov A strong correlation exists between the formation of these hepatic pyrrole-protein adducts and the elevation of serum ALT, a key indicator of liver damage. nih.gov

Nephrotoxicity: The kidney is also vulnerable to toxicants because it filters large volumes of blood, which can lead to the concentration of harmful substances in the kidney tubules. toxmsdt.comresearchgate.net This can impair the kidney's ability to excrete waste and maintain fluid and electrolyte balance. toxmsdt.com Some hydrocarbon solvents have been shown to cause male rat-specific kidney effects (alpha-2u globulin-mediated nephropathy), though the relevance to humans is considered low. nih.gov

Hematotoxicity and Immunotoxicity: Toxicity to the blood and immune system can manifest as a decrease in circulating blood cells or as hypersensitivity reactions. toxmsdt.com For example, workers exposed to hydrazine have reported systemic lupus erythematosus, an autoimmune disorder. toxmsdt.com

Organ-Specific Toxicity of Hydrazide and Pyrrole (B145914) Derivatives

| Organ System | Potential Toxic Effects | Associated Compound Class/Example | Reference |

|---|---|---|---|

| Liver (Hepatotoxicity) | Steatosis, hepatitis, necrosis, cholestasis, cancer. Formation of reactive metabolites. | Hydrazine derivatives, Pyrrolizidine alkaloids. | toxmsdt.comnih.gov |

| Kidney (Nephrotoxicity) | Impaired excretion, electrolyte imbalance. | Observed with some hydrocarbon solvents (species-specific). | nih.gov |

| Immune System (Immunotoxicity) | Hypersensitivity, autoimmunity (e.g., lupus). | Hydrazine. | toxmsdt.com |

Genotoxicity and Mutagenicity Evaluations